1-Benzyl-3-(biphenyl-4-yl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(4-phenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c23-20(21-15-16-7-3-1-4-8-16)22-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCGEVAWLDEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzyl 3 Biphenyl 4 Yl Thiourea and Analogues
Conventional Synthetic Routes to N,N'-Disubstituted Thioureas
Traditional methods for synthesizing N,N'-disubstituted thioureas have been well-established, providing reliable pathways to a wide array of thiourea (B124793) derivatives.
Condensation Reactions with Isothiocyanates
The most widely employed method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between an amine and an isothiocyanate. acs.org This reaction is typically straightforward and efficient, involving the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. For the synthesis of 1-Benzyl-3-(biphenyl-4-yl)thiourea, this would involve the reaction of benzylamine (B48309) with 4-biphenyl isothiocyanate.
The reaction is generally carried out in a suitable organic solvent at room temperature or with gentle heating. The versatility of this method lies in the commercial availability of a wide range of amines and isothiocyanates, allowing for the synthesis of a diverse library of thiourea derivatives. researchgate.net Research has shown that this method is applicable to both aromatic and aliphatic amines. nih.gov
Table 1: Examples of N,N'-Disubstituted Thioureas Synthesized via Isothiocyanate Condensation
| Amine Reactant | Isothiocyanate Reactant | Product | Reference |
| Aniline | Phenyl isothiocyanate | 1,3-Diphenylthiourea | nih.gov |
| Benzylamine | 4-Biphenyl isothiocyanate | This compound | sigmaaldrich.com |
| Various amines | Isothiocyanate derivatives | N,N-disubstituted thioureas | nih.gov |
Reactions Involving Carbon Disulfide
For instance, the reaction of an amine with carbon disulfide can lead to the formation of a dithiocarbamic acid intermediate. tandfonline.com This intermediate can then react with another amine to produce the desired thiourea. While effective, this method often requires the use of activating agents or harsh reaction conditions. tandfonline.com
Table 2: Thiourea Synthesis Using Carbon Disulfide
| Amine(s) | Reagent | Key Intermediate | Product Type | Reference |
| Primary amines | Carbon Disulfide | Dithiocarbamic acid | Symmetrical thioureas | tandfonline.com |
| Primary amine and Secondary amine | Carbon Disulfide | Dithiocarbamate (B8719985) salt | Unsymmetrical thioureas | nih.gov |
| Aliphatic primary amines | Carbon Disulfide | Xanthate intermediate | Di- and trisubstituted thioureas | organic-chemistry.orgnih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic step. youtube.com For thiourea synthesis, MCRs can involve the reaction of an isocyanide, an amine, and a sulfur source. mdpi.com This approach allows for the rapid generation of diverse thiourea derivatives from readily available starting materials.
One such example is the three-component reaction of isocyanides, amines, and elemental sulfur, which has been shown to produce thioureas in excellent yields. organic-chemistry.org This method is advantageous as it avoids the use of toxic and hazardous reagents like thiophosgene (B130339) or isothiocyanates. tandfonline.com The integration of MCRs with continuous flow platforms further enhances their green credentials by enabling precise control over reaction parameters, reducing waste, and improving scalability. researchgate.net
Green Chemistry Approaches in Thiourea Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of thioureas, focusing on reducing solvent use, minimizing waste, and employing safer reagents. nih.gov
Solvent-Free Mechanochemical Synthesis (Ball Milling)
Mechanochemistry, particularly ball milling, has emerged as a powerful green tool for organic synthesis. nih.gov This solvent-free technique involves the grinding of solid reactants together, often leading to quantitative yields without the need for bulk solvents or purification. beilstein-journals.orgnih.gov The synthesis of N,N'-disubstituted thioureas has been successfully achieved through the mechanochemical coupling of amines and isothiocyanates. nih.gov
Studies have demonstrated that both manual grinding in a mortar and pestle and automated ball milling can afford thiourea products in high yields and purity. beilstein-journals.orgnih.gov This method is not only environmentally friendly but can also lead to different reactivity and product outcomes compared to solution-based synthesis. beilstein-journals.org For example, some N-thiocarbamoyl benzotriazoles that are unstable in solution can be synthesized as stable solids using mechanochemistry and subsequently converted to thioureas. beilstein-journals.org
Table 3: Mechanochemical Synthesis of Diarylthioureas
| Isothiocyanate Reactant | Aniline Reactant | Grinding Time (min) | Yield (%) | Reference |
| 4-Ethoxyphenyl isothiocyanate | Various anilines | 5-40 | 89-98 | beilstein-journals.org |
| 4-Chlorophenyl isothiocyanate | Various anilines | 5-40 | 89-98 | beilstein-journals.org |
| 4-Bromophenyl isothiocyanate | Various anilines | 5-40 | 89-98 | beilstein-journals.org |
Aqueous Medium Synthesis
The use of water as a solvent is a cornerstone of green chemistry. An efficient and environmentally friendly method for the synthesis of symmetrical and unsymmetrical substituted thiourea derivatives has been developed using an aqueous medium. organic-chemistry.orgnih.gov This approach involves the simple condensation of amines and carbon disulfide in water. organic-chemistry.orgnih.govorganic-chemistry.org
This protocol is particularly effective for aliphatic primary amines, yielding various di- and trisubstituted thiourea derivatives in good to excellent yields. acs.orgorganic-chemistry.orgnih.gov A key advantage of this "on-water" synthesis is the simple product isolation, often just requiring filtration, and the potential for recycling the water effluent. organic-chemistry.org This method avoids the use of toxic volatile organic compounds (VOCs) and hazardous reagents like isothiocyanates. organic-chemistry.orgorganic-chemistry.org Furthermore, continuous-flow synthesis of thioureas has been successfully developed using an aqueous polysulfide solution, demonstrating a scalable and convenient application of sulfur under homogeneous and mild conditions. nih.gov
Ultrasound Irradiation Techniques
Ultrasound-assisted organic synthesis (UAOS) has emerged as a valuable green chemistry technique, leveraging high-frequency sound waves (typically >20 kHz) to drive chemical reactions. wiley-vch.de The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species and a significant acceleration of reaction rates. wiley-vch.deresearchgate.net
For the synthesis of thiourea derivatives, ultrasound irradiation offers several advantages over traditional methods, including shorter reaction times, milder operating conditions, and often higher yields. wiley-vch.denih.gov The enhanced mixing and energy transfer overcome molecular attractive forces, speeding up the reaction and improving product yields. researchgate.net This method is particularly effective for reactions that typically require long durations and harsh conditions. wiley-vch.de For instance, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones via a Biginelli-type reaction using urea (B33335) or thiourea was shown to be more efficient under ultrasound irradiation compared to conventional heating, requiring only a third of the reaction time and providing higher yields. nih.gov
Table 1: Comparison of Ultrasound vs. Conventional Heating for Synthesis of Dihydropyrimidin-(thio)ones nih.gov
| Product | Method | Time (min) | Yield (%) |
|---|---|---|---|
| 4j | Ultrasound | 30 | 92 |
| Conventional | 90 | 84 | |
| 4k | Ultrasound | 30 | 94 |
| Conventional | 90 | 88 | |
| 4l | Ultrasound | 30 | 95 |
| Conventional | 90 | 89 |
Resonant Acoustic Mixing (RAM) for Oxidized Thiourea Derivatives
Resonant Acoustic Mixing (RAM) is an innovative mechanochemical technology that facilitates solvent-free reactions. rsc.orgrsc.org Unlike traditional ball milling, RAM operates by applying low-frequency (around 60 Hz) high-intensity acoustic energy, which creates vertical oscillations in the reaction vessel. rsc.orgrsc.org This process promotes efficient mixing and enhances the reactivity of the components without the need for grinding media, thereby simplifying product purification and reducing potential contamination. rsc.org The energy input is precisely controlled by adjusting the vertical acceleration, which can reach up to 100 G. rsc.org
RAM has proven to be a sustainable and highly efficient pathway for synthesizing oxidized thiourea derivatives, such as thiourea dioxide (TDO) and thiourea trioxide (TTO). rsc.orgrsc.org For example, RAM has been successfully employed in the preparation of 2-aminobenzoxazoles using TTO, a process that proceeds efficiently under mild, catalyst-free conditions. rsc.org The technology's scalability is a significant advantage, allowing for a direct transition from laboratory-scale synthesis (milligrams) to industrial-scale production (kilograms) with consistent results. rsc.orgresearchgate.net This makes RAM a powerful tool for developing greener and more efficient synthetic protocols for nitrogen-containing compounds. rsc.org
Table 2: Key Features of Resonant Acoustic Mixing (RAM) Technology
| Feature | Description | Advantage |
|---|---|---|
| Energy Source | Low-frequency (~60 Hz) acoustic energy creating vertical oscillations. rsc.orgrsc.org | Controlled and efficient energy transfer. |
| Mixing Mechanism | Media-free; mixing occurs through propagation of acoustic waves. rsc.org | No contamination from grinding media; simplified purification. rsc.org |
| Reaction Conditions | Typically solvent-free and conducted at ambient temperature. rsc.org | Environmentally friendly ("green chemistry") and reduces waste. rsc.org |
| Scalability | Directly scalable from lab to industrial quantities. rsc.orgresearchgate.net | Facilitates seamless process development. |
| Applications | Synthesis of oxidized thioureas, heterocycles, and co-crystals. rsc.orgresearchgate.net | Versatile for a range of solid-state reactions. |
Derivatization Strategies for Structural Modification
The structural framework of this compound can be readily modified to generate a diverse library of derivatives. These derivatization strategies are key to fine-tuning the compound's chemical properties and exploring its potential in various applications, from organocatalysis to materials science.
Synthesis of Acyl Thioureas
N-acyl thioureas are a prominent class of derivatives known for their utility as intermediates in the synthesis of heterocycles and their diverse biological activities. nih.govmdpi.com The standard synthesis involves a two-step, one-pot procedure. First, an acid chloride is reacted with a source of thiocyanate, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. This condensation reaction forms a highly reactive acyl isothiocyanate intermediate. mdpi.commdpi.com In the second step, an amine is added to the mixture, which performs a nucleophilic attack on the isothiocyanate carbon, yielding the final N-acyl thiourea derivative. mdpi.commdpi.com This modular approach allows for significant structural diversity by varying both the acid chloride and the amine components.
Table 3: Examples of Synthesized N-Acyl Thiourea Derivatives nih.gov
| Compound ID | Structure | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 1a | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 399.48 | 128–131 | 65 |
| 1b | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 449.53 | 169–172 | 76 |
| 1d | 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | 407.476 | 95–98 | 52 |
| 1e | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 427.893 | 131–135 | 73 |
| 1g | 2-((4-Methoxyphenoxy)methyl)-N-(pyrimidin-2-ylcarbamothioyl)benzamide | 394.436 | 157–160 | 54 |
Synthesis of Oxidized Thiourea Derivatives (e.g., Thiourea Dioxide, Thiourea Trioxide)
The sulfur atom in the thiourea moiety is susceptible to oxidation, leading to stable and useful derivatives like thiourea dioxide (TDO), also known as formamidine (B1211174) sulfinic acid, and thiourea trioxide (TTO), or aminoiminomethanesulfonic acid. researchgate.netresearchgate.net The most common method for their preparation is the controlled oxidation of thiourea using hydrogen peroxide. wikipedia.orgyoutube.com
The synthesis requires careful control of reaction conditions to achieve the desired product and avoid further degradation. wikipedia.org For the preparation of TDO, the reaction is typically carried out at a temperature below 10 °C and a pH between 3 and 5. These conditions prevent the formation of disulfide species (at pH < 2) and hydrolysis to urea (at pH ~6.5). wikipedia.org TDO is a white crystalline solid widely used as a reducing agent in the textile industry. wikipedia.org TTO, a powerful guanylating agent, can also be prepared via oxidation, often using peracetic acid. rsc.org While both are electrophilic agents, their reactivity differs, making them distinct reagents in organic synthesis. rsc.org
Table 4: Comparison of Thiourea Dioxide (TDO) and Thiourea Trioxide (TTO)
| Feature | Thiourea Dioxide (TDO) | Thiourea Trioxide (TTO) |
|---|---|---|
| Alternate Name | Formamidine Sulfinic Acid. wikipedia.org | Aminoiminomethanesulfonic Acid. researchgate.net |
| Common Synthesis | Oxidation of thiourea with H₂O₂ at controlled pH (3-5) and temperature (<10 °C). wikipedia.org | Oxidation of thiourea, often with peracetic acid. rsc.org |
| Appearance | White crystalline powder. wikipedia.org | White crystalline solid. rsc.org |
| Primary Reactivity | Effective reducing agent. researchgate.netwikipedia.org | Strong solid source of cyanamide; effective guanylating agent. rsc.org |
| Commercial Availability | Commercially available. | Not commercially available; must be synthesized. rsc.org |
Preparation of Bifunctional and Linked Thiourea Architectures
The thiourea moiety is a powerful hydrogen-bond donor, a property that is exploited in the design of complex molecular architectures, including bifunctional organocatalysts and covalent organic frameworks (COFs).
Bifunctional Architectures: These molecules are designed to contain both a hydrogen-bonding thiourea group (acting as a quasi-Lewis acid) and a Brønsted basic site, such as a tertiary amine, within the same structure. rsc.org This dual functionality allows the catalyst to activate both the electrophile and nucleophile in a reaction, leading to high efficiency and enantioselectivity in processes like direct amide formation or dynamic kinetic resolutions. rsc.orgpugetsound.edu The synthesis is modular, allowing for systematic structural modifications to optimize catalytic activity. rsc.org
Linked Thiourea Architectures: Thiourea derivatives can serve as building blocks for creating extended, porous materials like Covalent Organic Frameworks (COFs). rsc.org These materials are constructed by forming strong covalent bonds between multifunctional monomers under solvothermal conditions. For example, thiourea-linked COFs have been synthesized through the condensation of multitopic aldehydes, like 1,3,5-triformylphloroglucinol, with bis-thiourea linkers. rsc.org Exploring new linkages like thiourea is crucial for modulating the properties of COFs for applications in gas storage, catalysis, and sensing. rsc.org
Table 5: Components for Bifunctional and Linked Thiourea Architectures
| Architecture Type | Key Components | Bonding/Interaction | Example Application |
|---|---|---|---|
| Bifunctional Organocatalyst | Thiourea moiety + Tertiary amine group. rsc.org | Intramolecular hydrogen bonding and Brønsted basicity. | Asymmetric catalysis, dynamic kinetic resolution. rsc.org |
| Linked Covalent Organic Framework (COF) | Multitopic aldehydes + Bis-thiourea linkers. rsc.org | Covalent bonds (e.g., from condensation reaction). | Porous materials for catalysis or adsorption. rsc.org |
Comprehensive Spectroscopic and Crystallographic Characterization of N,n Disubstituted Thioureas
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Elucidation of Functional Groups and Molecular Associations
Specific infrared (IR) and Raman spectroscopic data for 1-benzyl-3-(biphenyl-4-yl)thiourea, which would allow for the elucidation of its functional groups and molecular associations, could not be located. Generally, for N,N'-disubstituted thioureas, the IR and Raman spectra are expected to show characteristic bands for the N-H, C-N, and C=S stretching vibrations, as well as aromatic C-H and C=C vibrations from the benzyl (B1604629) and biphenyl (B1667301) groups. The positions of these bands would provide insight into the electronic environment and intermolecular interactions of the molecule.
Analysis of Hydrogen Bonding Motifs via N-H Stretching Vibrations
Without experimental IR or Raman spectra, a specific analysis of the hydrogen bonding motifs in this compound through its N-H stretching vibrations is not possible. In related thiourea (B124793) derivatives, the N-H stretching bands are typically observed in the region of 3100-3400 cm⁻¹. The broadening and shifting of these bands to lower frequencies can indicate the presence and strength of intermolecular and intramolecular hydrogen bonds, often of the N-H···S or N-H···O type if an oxygen-containing group is present.
X-ray Diffraction Techniques
Single-Crystal X-ray Diffraction for Absolute Structure Determination
A single-crystal X-ray diffraction study of this compound, which would provide definitive information on its absolute structure, including bond lengths, bond angles, and conformation, has not been found in the available literature. Such a study would be crucial to confirm the molecular geometry and the precise arrangement of the benzyl and biphenyl substituents relative to the thiourea core.
For comparison, studies on analogous compounds like 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea have revealed detailed crystal structures, including unit cell parameters and space groups. researchgate.net
Powder X-ray Diffraction (PXRD) for Polymorphism and Bulk Characterization
No powder X-ray diffraction (PXRD) data for this compound could be located. PXRD is a key technique for the characterization of the bulk purity of a crystalline solid and for the identification of different polymorphic forms.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information regarding the molecular weight and structural features of this compound. The molecular formula of the compound is C₂₀H₁₈N₂S, corresponding to a molecular weight of approximately 318.44 g/mol . sigmaaldrich.com
Table 1: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₂S |
| Molecular Weight | 318.44 |
| CAS Number | 854644-24-9 |
| IUPAC Name | N-benzyl-N'-[1,1'-biphenyl]-4-ylthiourea |
| InChI Key | RJOCGEVAWLDEMY-UHFFFAOYSA-N |
Note: Detailed experimental fragmentation data for this specific compound is not currently published.
UV-Visible Spectroscopy for Electronic Transitions and Binding Studies
UV-visible spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its potential for binding studies. The electronic absorption spectra of thiourea derivatives are characterized by absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are generally attributed to π→π* and n→π* electronic transitions within the molecule.
For example, studies on other N-acylthiourea derivatives have identified characteristic absorption bands. In the spectrum of N-(p-chlorophenyl)-N'-benzoyl thiourea, three absorption bands were observed at 258, 277, and 325 nm. The bands at lower wavelengths are assigned to π→π* transitions originating from the aromatic moieties, while the band at the longer wavelength is attributed to n→π* transitions of the C=O and C=S groups. Similarly, the UV spectrum of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea shows a maximum absorption at around 300 nm, corresponding to the C=O chromophore. asianpubs.orgresearchgate.net
Based on the analysis of related compounds, the UV-visible spectrum of this compound in a suitable solvent like ethanol (B145695) or DMSO would be expected to exhibit characteristic absorption bands corresponding to the electronic transitions within the benzyl, biphenyl, and thiourea moieties.
Table 2: Expected UV-Visible Absorption Maxima and Electronic Transitions for this compound
| Expected λₘₐₓ (nm) Range | Tentative Assignment |
| 200-280 | π→π* transitions of the biphenyl and benzyl aromatic rings |
| 280-350 | n→π* transitions of the thiocarbonyl (C=S) group |
Note: The exact absorption maxima are dependent on the solvent used and are not available in published literature for this specific compound.
Microscopic Techniques for Morphology (e.g., SEM)
Scanning Electron Microscopy (SEM) is utilized to study the surface topography and morphology of solid materials. While specific SEM images for this compound are not found in the reviewed literature, the solid-state form of the compound is described as a solid. sigmaaldrich.com The crystalline structure of related thiourea derivatives has been extensively studied using single-crystal X-ray diffraction. These studies reveal that the molecular conformation (trans-cis geometry) and intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing. nih.govresearchgate.net For instance, the crystal structure of N-(Biphenyl-4-carbonyl)-N′-(2-pyridylmethyl)thiourea shows that intermolecular N—H⋯S hydrogen bonds form centrosymmetric dimers. researchgate.net The morphology of crystalline thiourea derivatives can range from powders to well-defined crystals, which would be clearly visualized by SEM.
Computational and Theoretical Investigations of 1 Benzyl 3 Biphenyl 4 Yl Thiourea Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like 1-Benzyl-3-(biphenyl-4-yl)thiourea.
Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G+(d,p) or higher, are employed to determine its equilibrium geometry.
The process systematically adjusts the coordinates of each atom until the forces on them are negligible and the total energy is minimized. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, the C=S and C-N bonds within the thiourea (B124793) core exhibit partial double bond character, a feature that is accurately quantified by these calculations. researchgate.net
By exploring the energetic landscape, researchers can identify not only the global minimum energy structure but also other stable local minima (conformers) and the transition states that connect them. This provides a comprehensive map of the molecule's potential energy surface, which is crucial for understanding its dynamic behavior and reactivity.
Table 1: Illustrative Energetic Data for this compound This table presents representative theoretical values for the optimized structure as would be obtained from DFT calculations.
| Parameter | Representative Value | Unit |
| Total Energy | -1350.78 | Hartrees |
| Dipole Moment | 4.5 | Debye |
| Point Group | C1 | - |
The rotational freedom around single bonds in this compound gives rise to multiple conformational isomers. The relative orientation of the benzyl (B1604629) and biphenyl (B1667301) groups with respect to the central thiourea moiety defines these different conformers. DFT calculations are instrumental in determining the relative energies of these states.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. mdpi.com
DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. For thiourea derivatives, the HOMO is often localized over the sulfur and nitrogen atoms of the thiourea group, while the LUMO may be distributed across the aromatic ring systems. A small HOMO-LUMO gap suggests that the molecule is more reactive and susceptible to electronic excitation. nih.govnih.gov
Mulliken population analysis or other charge partitioning schemes are used to calculate the partial atomic charges on each atom in the molecule. nih.gov This analysis reveals the distribution of electron density, identifying electrophilic (positive) and nucleophilic (negative) sites. Typically, hydrogen atoms carry partial positive charges, while electronegative atoms like sulfur and nitrogen bear partial negative charges, which is crucial for understanding intermolecular interactions. nih.govresearchgate.net
Table 2: Representative Frontier Orbital Data for this compound This table shows typical values for frontier molecular orbitals derived from DFT calculations.
| Parameter | Representative Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.2 |
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. mdpi.com These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretching, C=S stretching, and aromatic ring vibrations. rsc.org
Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Visible). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of the absorption maxima (λ_max) and providing insights into the nature of these transitions (e.g., π→π* or n→π*). nih.gov
Molecular Mechanics and Quantum Chemical Methods
While DFT is a workhorse for many applications, other computational methods offer advantages for specific types of problems, such as accurately describing non-covalent interactions or achieving higher levels of accuracy for electronic energy.
Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.org The second-order level, MP2, is particularly valuable for studying non-covalent interactions, such as van der Waals forces and π-π stacking, which are often poorly described by standard DFT functionals. nih.govq-chem.com
For this compound, the interaction between the two phenyl rings of the biphenyl group and potential intermolecular stacking interactions in a condensed phase are driven by these dispersion forces. MP2 calculations can provide a more accurate description of these interaction energies compared to DFT. nih.gov Although computationally more demanding than DFT, with a scaling of O(N^5) where N is the number of basis functions, MP2 serves as an important benchmark for assessing the strength of these subtle but structurally significant forces. nih.govsmu.edu The method adds corrections to the Hartree-Fock energy, with the second-order correction being the first to introduce the effects of electron correlation. wikipedia.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the nature of bonding within a molecule. This analysis provides insights into hyperconjugative interactions, charge transfer, and the partial double-bond character of bonds that contribute to molecular stability.
In studies of analogous thiourea compounds, such as 1-benzyl-3-(2-furoyl)thiourea, NBO analysis has been pivotal. For instance, the analysis often reveals significant electron delocalization within the thiourea backbone. The C=S (thione) and C=O (carbonyl, in acylthioureas) bonds typically exhibit expected double-bond character. Concurrently, the adjacent C-N bonds are often found to be shorter than a typical C-N single bond, indicating a degree of partial double-bond character. This is a result of the delocalization of lone pair electrons from the nitrogen atoms into the π-system of the thiourea moiety.
This electron delocalization is a key factor in the stability and reactivity of these molecules. The interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Table 1: Illustrative NBO Analysis Data for a Representative Thiourea Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π(C=S) | Data not available | π-conjugation |
| LP (N2) | π(C=S) | Data not available | π-conjugation |
| σ (C-H) | σ(C-C) | Data not available | Hyperconjugation |
| LP (S) | σ(N-H) | Data not available | Intramolecular Interaction |
Note: This table is illustrative and based on general findings for thiourea derivatives. Specific E(2) values for this compound would require a dedicated computational study.
Mechanistic Pathways and Transition State Calculations in Catalysis
Thiourea derivatives are widely recognized for their role as organocatalysts, primarily through their ability to act as hydrogen-bond donors. The N-H protons of the thiourea group can form hydrogen bonds with substrates, activating them towards nucleophilic attack. Computational studies are essential for elucidating the precise mechanistic pathways and for calculating the energetics of transition states.
While specific catalytic applications and corresponding transition state calculations for this compound are not detailed in the available literature, the general mechanism involves the formation of a complex between the thiourea catalyst and the electrophile. This interaction polarizes the electrophile, lowering the activation energy of the rate-determining step.
Transition state calculations, typically performed using Density Functional Theory (DFT), would identify the geometry of the highest energy point along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility and can be used to predict reaction rates and compare the efficacy of different catalyst designs.
Simulation of Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonds and van der Waals forces, are fundamental to the structure, stability, and function of thiourea derivatives. In the context of this compound, these interactions dictate how the molecule interacts with itself in the solid state and with other molecules in solution.
Simulations can map out the landscape of these interactions. For thiourea-containing compounds, intramolecular hydrogen bonds are common, such as an N-H···O interaction in acylthioureas, which forms a stable six-membered ring. In the crystal lattice, intermolecular hydrogen bonds, for example between the N-H protons of one molecule and the sulfur atom of another (N-H···S), are crucial for stabilizing the crystal packing.
Crystal Packing Simulations and Hirshfeld Surface Analysis
Understanding the solid-state structure of a compound is critical, and this is achieved through a combination of experimental X-ray diffraction and computational analyses like Hirshfeld surface analysis. While a crystal structure for this compound is not publicly documented, we can infer the type of analysis from studies on similar molecules.
Hirshfeld surface analysis provides a visual and quantitative method for exploring intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
The analysis is complemented by 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. The presence of the sulfur atom would also lead to characteristic S···H contacts.
Table 2: Typical Contributions to the Hirshfeld Surface for Aromatic Thiourea Derivatives
| Contact Type | Percentage Contribution (%) |
| H···H | 30 - 40 |
| C···H/H···C | 25 - 35 |
| N···H/H···N | 5 - 15 |
| S···H/H···S | 5 - 10 |
| C···C | 3 - 7 |
Note: The percentages are typical ranges observed for related organic molecules and serve as an illustrative example.
This analysis provides a detailed picture of the packing environment, identifying the key interactions responsible for the supramolecular architecture of the compound in the solid state.
Non Covalent Interactions and Supramolecular Architecture of Thiourea Derivatives
Hydrogen Bonding Networks in Solution and Solid State
Hydrogen bonding is the cornerstone of the supramolecular chemistry of thioureas. The two N-H protons of the thiourea (B124793) group are excellent hydrogen bond donors, and their interactions are fundamental to the structure and function of these molecules in both solution and the solid state.
Dual Hydrogen Bond Donor Capabilities of Thioureas
The thiourea functional group, -NHC(S)NH-, is distinguished by its two acidic N-H protons, which can act as a dual hydrogen bond donor. This feature allows thiourea derivatives to form robust and well-defined hydrogen bonding networks. In the case of 1-Benzyl-3-(biphenyl-4-yl)thiourea, these N-H protons are poised to engage in hydrogen bonding with suitable acceptor atoms. The ability to form two simultaneous hydrogen bonds is a key factor in their application as anion receptors and in the formation of predictable supramolecular structures.
Intramolecular and Intermolecular Hydrogen Bonding Patterns
For acylthiourea derivatives, which are structurally related to the target compound, intramolecular hydrogen bonds are common. For instance, in compounds like 1-(biphenyl-4-carbonyl)-3-(4-nitrophenyl)thiourea, an intramolecular N-H···O hydrogen bond is often observed, leading to the formation of a stable six-membered ring. researchgate.netnih.gov This type of interaction can significantly influence the conformation of the molecule.
Intermolecular hydrogen bonds are crucial for the assembly of individual molecules into larger structures. In many thiourea derivatives, intermolecular N-H···S hydrogen bonds are prevalent, leading to the formation of dimers or one-dimensional chains. nih.gov For example, in N-(biphenyl-4-carbonyl)-N′-(4-chlorophenyl)thiourea, molecules are linked into one-dimensional chains via N-H···S and N-H···O intermolecular hydrogen bonds. nih.gov It is highly probable that this compound would also exhibit such intermolecular N-H···S interactions, leading to the formation of well-ordered supramolecular assemblies in the solid state. Additionally, weaker C-H···π interactions involving the aromatic rings could further stabilize the crystal packing. nih.gov
Influence of Substituents on Hydrogen Bond Strength and Acidity
The nature of the substituents on the thiourea nitrogen atoms has a profound impact on the acidity of the N-H protons and, consequently, the strength of the hydrogen bonds they form. Electron-withdrawing groups attached to the thiourea moiety increase the acidity of the N-H protons, making them stronger hydrogen bond donors. nih.govresearchgate.net
In this compound, the biphenyl (B1667301) group, being an aromatic substituent, can act as a weak electron-withdrawing group through inductive and resonance effects. The benzyl (B1604629) group is generally considered to be electron-donating. The interplay of these electronic effects will modulate the hydrogen bond donating capacity of the thiourea protons. The increased acidity due to the biphenyl group would likely enhance the strength of the hydrogen bonds formed by this compound compared to thioureas with purely aliphatic substituents.
Anion Recognition and Binding
The strong hydrogen-bonding capabilities of thioureas make them excellent candidates for the design of synthetic anion receptors. These receptors can selectively bind to various anions, a process of significant interest in areas such as sensing, catalysis, and transport.
Design Principles for Thiourea-Based Anion Receptors
The design of effective thiourea-based anion receptors relies on several key principles. The dual hydrogen bond donor site of the thiourea group provides a pre-organized binding pocket for anions. The acidity of the N-H protons is a critical factor, with more acidic protons leading to stronger anion binding. nih.gov This is why many high-affinity receptors incorporate electron-withdrawing groups.
Binding Modes and Selectivity for Anionic Substrates
Thiourea-based receptors have been shown to bind a wide variety of anions, including halides, carboxylates, cyanides, and phosphates. elsevierpure.com The binding typically occurs through the formation of hydrogen bonds between the thiourea N-H protons and the anion. The selectivity of a receptor for a particular anion is determined by a combination of factors, including the size, shape, and basicity of the anion, as well as the geometry and electronic properties of the receptor.
Studies on bis-thiourea hosts have demonstrated high selectivity for dihydrogenphosphate over other anions. elsevierpure.com This selectivity is attributed to the complementary geometry between the receptor's binding site and the tetrahedral shape of the dihydrogenphosphate anion, as well as the strong hydrogen bonds formed. While specific anion binding data for this compound is not available, it is plausible that it would exhibit a preference for anions that can form strong hydrogen bonds and fit well within the binding cleft defined by its substituents. The large and relatively non-polar nature of the biphenyl and benzyl groups might also favor interactions with larger, more lipophilic anions.
Spectroscopic and Computational Analysis of Anion-Thiourea Interactions
The ability of thiourea derivatives to act as anion receptors is a well-documented phenomenon, driven by the hydrogen-bonding capabilities of the thiourea N-H protons. Spectroscopic and computational methods are invaluable tools for elucidating the nature and strength of these interactions.
Thiourea-based receptors often exhibit a high affinity for basic anions, a property that can be fine-tuned by the substituents on the thiourea nitrogen atoms. nih.gov Aromatic substituents, in particular, can enhance the acidity of the N-H protons, thereby strengthening the hydrogen bonds formed with anions. nih.gov This enhanced acidity is a key factor in the design of effective anion sensors.
Studies on various thiourea derivatives have demonstrated their ability to bind a range of anions with differing geometries and basicities. nih.gov Anion recognition is often studied using techniques such as UV-vis and fluorescence spectroscopy, as well as ¹H NMR. nih.gov The binding events typically lead to observable changes in the spectroscopic properties of the receptor molecule, such as a color change or a shift in fluorescence emission, allowing for the qualitative and quantitative assessment of the interaction. frontiersin.orgnih.gov
Computational studies, often employing Density Functional Theory (DFT), provide deeper insights into the binding modes and energies of anion-thiourea complexes. nih.govrsc.orgnih.gov These theoretical approaches can predict the geometry of the complex, the specific atoms involved in the interaction, and the energetic contributions of different non-covalent forces. nih.govscielo.org.mx For instance, in related thiourea systems, computational models have confirmed that the interaction with anions primarily involves the hydrogen atoms of the thiourea and any adjacent amino groups. nih.gov
The following table summarizes the binding trends observed for representative thiourea-based receptors with various anions, as determined by spectroscopic techniques.
| Receptor Type | Anion Binding Affinity Order |
| Thiourea-functionalized molecular clefts | Fluoride (B91410) > Dihydrogen phosphate (B84403) > Chloride > Hydrogen sulfate (B86663) > Bromide > Iodide > Perchlorate > Nitrate nih.gov |
| Thiourea with aminopyridine group | High affinity for basic anions, with a particularly strong interaction with fluoride nih.gov |
Cation-π and π-π Interactions in Supramolecular Assemblies
Beyond hydrogen bonding, the aromatic rings of this compound play a crucial role in its supramolecular organization through cation-π and π-π interactions.
The presence of electron-rich aromatic systems, such as the benzyl and biphenyl groups, makes cation-π interactions a plausible and significant contributor to the molecular recognition properties of this compound. caltech.edusemanticscholar.org Cation-π interactions are non-covalent forces between a cation and the face of an electron-rich π system. caltech.edusemanticscholar.org These interactions can be surprisingly strong, often comparable in magnitude to hydrogen bonds, and are fundamental in many biological and chemical systems. caltech.edusemanticscholar.orgnih.govnih.gov The biphenyl moiety, with its extended π-system, is particularly well-suited to engage in such interactions.
In the solid state, π-π stacking interactions are a dominant force in the packing of aromatic molecules. For a close analog, N-(Biphenyl-4-carbonyl)-N′-(4-chlorophenyl)thiourea, the crystal structure reveals the presence of such interactions. nih.gov While direct crystal structure data for this compound is not available, the structural features of its analogs suggest that π-π interactions between the biphenyl and benzyl groups of adjacent molecules are highly probable. nih.gov In the crystal packing of N,N,N′-tribenzylthiourea, weak π-π interactions are observed, with centroid-centroid distances ranging from 4.4279 (11) to 5.9248 (9) Å. nih.gov
Self-Assembly and Crystal Engineering of Thiourea Architectures
The predictable and directional nature of non-covalent interactions involving the thiourea group makes it an excellent building block for crystal engineering and the design of self-assembled supramolecular architectures.
Formation of Cyclic Dimers and Extended Networks
A common supramolecular motif in thiourea derivatives is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. researchgate.net This robust interaction often leads to the creation of cyclic structures. In the case of N-(Biphenyl-4-carbonyl)-N′-(2-pyridylmethyl)thiourea, intermolecular N-H···S hydrogen bonds result in the formation of centrosymmetric dimers. researchgate.net
Furthermore, these primary dimeric units can be extended into one-dimensional chains or more complex networks through other intermolecular forces. For example, in the crystal structure of N-(Biphenyl-4-carbonyl)-N′-(4-chlorophenyl)thiourea, molecules are linked by both N-H···S and N-H···O hydrogen bonds to form one-dimensional chains. nih.gov The presence of the benzyl and biphenyl groups in this compound offers additional sites for weaker C-H···π and π-π interactions, which can further stabilize and direct the formation of extended networks. nih.gov
Role of Conformation and Steric Effects in Solid-State Packing
In N-(Biphenyl-4-carbonyl)-N′-(4-chlorophenyl)thiourea, a trans-cis geometry of the thiourea group is observed, which is stabilized by an intramolecular hydrogen bond. nih.gov The dihedral angle between the two benzene (B151609) rings of the biphenyl group in this analog is 44.23 (12)°. nih.gov The steric bulk of the benzyl and biphenyl groups in this compound is expected to play a significant role in its crystal packing, potentially leading to less dense structures or favoring specific packing motifs that can accommodate the large aromatic substituents. researchgate.net The interplay between the conformational flexibility of the benzyl group and the relatively rigid biphenyl unit will be a key determinant of the final supramolecular architecture.
Supramolecular Gels and Polymers Based on Thiourea Interactions
The strong and directional hydrogen bonding of the thiourea moiety, coupled with other non-covalent interactions, can lead to the formation of one-dimensional fibrous aggregates. When these fibers entangle and immobilize a solvent, a supramolecular gel is formed. While there are no specific reports on gel formation by this compound, the structural features suggest its potential as an organogelator. Aromatic-aromatic interactions are known to be a driving force for the self-assembly of small molecules into nanofibers that form hydrogels. beilstein-journals.orgnih.gov
Thiourea derivatives have also been utilized as functional monomers in the synthesis of molecularly imprinted polymers (MIPs). nih.govresearchgate.net These polymers are designed to have specific recognition sites for a target molecule. The thiourea group's ability to form hydrogen bonds is crucial for the binding of the template molecule during the polymerization process. nih.govresearchgate.net Furthermore, poly(thiourea-disulfide) elastomers have been developed, showcasing the versatility of the thiourea unit in creating robust and self-healing polymeric materials. rsc.org The incorporation of this compound into a polymer backbone could impart specific recognition or material properties due to its unique combination of functional groups. Thiourea canal complexes have also been used for stereospecific polymerization. acs.org
Organocatalytic Applications and Mechanistic Elucidation of Thiourea Catalysts
General Principles of Thiourea (B124793) Organocatalysis
Thiourea derivatives have emerged as powerful organocatalysts, primarily due to the unique properties of the thiourea moiety. The two N-H protons of the thiourea group are key to its catalytic activity, enabling it to activate substrates through various non-covalent interactions.
Non-Covalent Activation through Hydrogen Bonding
The cornerstone of thiourea organocatalysis lies in its ability to act as a hydrogen-bond donor. The two N-H groups can form single or, more powerfully, double hydrogen bonds with Lewis basic sites on a substrate, such as the oxygen of a carbonyl group or the nitrogen of an imine. This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. In the context of 1-Benzyl-3-(biphenyl-4-yl)thiourea, the N-H protons would be expected to engage in such hydrogen bonding, activating electrophiles in a variety of organic transformations.
The general mechanism for this activation can be visualized as follows:
| Catalyst Moiety | Substrate Moiety | Interaction Type | Effect on Substrate |
| Thiourea N-H | Carbonyl Oxygen (C=O) | Double Hydrogen Bonding | Increased Electrophilicity of Carbonyl Carbon |
| Thiourea N-H | Imine Nitrogen (C=N) | Double Hydrogen Bonding | Increased Electrophilicity of Imine Carbon |
Brønsted Acid and Brønsted Base Catalysis by Thioureas
Beyond simple hydrogen bonding, thioureas can also exhibit Brønsted acidity and basicity, allowing them to participate more directly in proton transfer steps during a catalytic cycle. While generally considered weak acids, the acidity of the N-H protons can be enhanced by electron-withdrawing substituents on the thiourea scaffold. This allows the thiourea to act as a Brønsted acid, protonating a substrate to activate it.
Conversely, the sulfur atom of the thiourea can act as a Lewis base, and through tautomerization to an isothiourea form, the molecule can exhibit Brønsted basicity. This dual nature allows thioureas to potentially activate both the electrophile and the nucleophile in a reaction. For this compound, the electronic nature of the benzyl (B1604629) and biphenyl (B1667301) groups would influence its acid/base properties, though specific pKa values are not documented.
Mechanistic Investigations of Thiourea-Catalyzed Reactions
The versatility of thiourea catalysts stems from their ability to operate through several distinct mechanistic pathways. These mechanisms often involve the simultaneous activation of multiple components of a reaction, leading to high efficiency and stereoselectivity.
Dual Activation Mechanisms (Electrophile/Nucleophile)
A key feature of many thiourea catalysts, particularly those bearing an additional basic moiety, is their capacity for dual activation. In such a system, the thiourea group activates the electrophile through hydrogen bonding, while the basic site activates the nucleophile, for instance, by deprotonation. Although this compound itself does not possess an additional basic group, its fundamental thiourea core would be expected to participate as the electrophile-activating component in a bifunctional catalytic system.
A hypothetical dual activation scenario involving a generic basic amine co-catalyst is presented below:
| Catalyst Component | Role | Substrate Activated |
| This compound | Hydrogen Bond Donor | Electrophile |
| Basic Amine (Co-catalyst) | Brønsted Base | Nucleophile |
Anion Abstraction and Ion Pair Intermediates
In certain reactions, thiourea catalysts are proposed to function through anion abstraction, forming a tight ion pair with the substrate. This is particularly relevant in reactions involving leaving groups, where the thiourea can stabilize the resulting anion through hydrogen bonding. This mode of action effectively increases the reactivity of the cationic part of the substrate. While there is no direct evidence of this compound participating in such a mechanism, its hydrogen-bonding capability makes this a plausible, though unconfirmed, catalytic pathway.
Stereoselective Transformations Mediated by Chiral Thiourea Catalysts
Asymmetric Strecker Reaction
The Strecker reaction, a cornerstone for the synthesis of α-aminonitriles, which are precursors to amino acids, has been a fertile ground for the application of thiourea-based organocatalysts. While specific studies detailing the use of this compound in this reaction are not prominent in the literature, the general mechanism involves the thiourea catalyst activating an imine substrate through hydrogen bonding. This activation facilitates the enantioselective addition of a cyanide source. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst. For effective asymmetric induction, chiral thiourea catalysts are typically required.
Enantioselective Ring-Opening Reactions
Enantioselective ring-opening of cyclic compounds, such as epoxides and aziridines, with various nucleophiles is another area where thiourea catalysts have proven effective. The catalyst's role is to activate the electrophilic ring system through hydrogen bonding, making it more susceptible to nucleophilic attack. This approach has been successfully applied to the synthesis of chiral β-amino alcohols and other valuable building blocks. The enantioselectivity of these reactions is highly dependent on the structure of the thiourea catalyst, particularly the nature of the chiral scaffold and the substituents on the thiourea moiety.
Atroposelective Reactions
Atroposelective reactions, which control the stereochemistry of axially chiral compounds, represent a challenging and important area of asymmetric synthesis. Thiourea catalysts have been employed to control the formation of atropisomers by selectively stabilizing the transition state leading to one enantiomer. While specific applications of this compound in atroposelective reactions are not widely reported, the fundamental principle involves the catalyst differentiating between two enantiomeric transition states through non-covalent interactions.
Catalyst Design and Structure-Reactivity Relationships
The performance of thiourea catalysts is intricately linked to their structural features. The substituents on the thiourea core play a crucial role in modulating both catalytic activity and the stereoselectivity of the catalyzed reactions.
Influence of Substituents on Catalytic Activity and Selectivity
The electronic and steric properties of the substituents on the nitrogen atoms of the thiourea group significantly impact its hydrogen-bonding ability and, consequently, its catalytic performance.
Electronic Effects : Electron-withdrawing groups on the aryl rings of a thiourea catalyst increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic activity. Conversely, electron-donating groups can decrease the acidity and catalytic activity. nih.gov
Steric Effects : The steric bulk of the substituents can influence the geometry of the catalyst-substrate complex, which is critical for achieving high enantioselectivity. Bulky groups can create a well-defined chiral pocket that effectively shields one face of the activated substrate, directing the nucleophilic attack to the other face.
In the case of this compound, the benzyl and biphenyl groups are relatively bulky, which could provide a degree of steric hindrance. The biphenyl group, in particular, can adopt various conformations, which may influence its interaction with substrates.
A study on N-[4-(methylsulfonylamino)benzyl]thiourea analogues revealed that modifications to the 'C-Region' of the molecule, which corresponds to the benzyl group in the subject compound, significantly affected its biological activity. nih.govresearchgate.net While this study was focused on receptor antagonism rather than organocatalysis, it highlights the sensitivity of the molecule's function to the nature of its substituents.
The table below summarizes the influence of different substituent types on the properties of thiourea derivatives, based on general findings in the field.
| Substituent Property | Effect on N-H Acidity | Effect on Hydrogen Bond Strength | General Impact on Catalytic Activity |
| Electron-Withdrawing | Increases | Increases | Generally increases |
| Electron-Donating | Decreases | Decreases | Generally decreases |
| Sterically Bulky | Can influence conformation | Can create a defined chiral pocket | Can enhance enantioselectivity |
| Aromatic/Alkyl | Influences electronic and steric environment | Modulates catalyst-substrate interaction | Affects both activity and selectivity |
Design of Bifunctional and Bis-Thiourea Catalysts for Enhanced Performance
To improve catalytic efficiency and enantioselectivity, more complex catalyst designs have been developed, including bifunctional and bis-thiourea catalysts.
Bifunctional Catalysts : These catalysts incorporate both a hydrogen-bond donor (the thiourea group) and a basic site (e.g., an amine or a phosphine) within the same molecule. This allows for the simultaneous activation of both the electrophile and the nucleophile, leading to significant rate enhancements and improved stereocontrol. The design principle of bifunctional organocatalysts has been widely applied to various asymmetric transformations. beilstein-journals.org
Bis-Thiourea Catalysts : Catalysts featuring two thiourea moieties have also been synthesized. researchgate.net These bis-thiourea catalysts can offer multiple hydrogen-bonding sites, allowing for more complex and potentially more rigid substrate binding, which can translate to higher levels of stereoselectivity. researchgate.net The linker connecting the two thiourea units is a critical design element, as it dictates the spatial arrangement of the hydrogen-bonding groups. Biphenyl-based linkers have been used to create C2-symmetric bis-thiourea catalysts that have shown high yields and enantioselectivities in reactions like the asymmetric Henry reaction. researchgate.net
While this compound is a monofunctional catalyst, its biphenyl group could potentially serve as a scaffold for the development of novel bis-thiourea catalysts.
Coordination Chemistry of Thiourea Based Ligands
Thiourea (B124793) Derivatives as Ligands in Metal Complexes
The ability of thiourea derivatives to coordinate with metal ions through different modes leads to the formation of a wide array of metal complexes with diverse structures and properties. rsc.org
Thiourea derivatives primarily coordinate to metal ions through the sulfur atom or through both the sulfur and nitrogen atoms, acting as a bidentate ligand. mdpi.comresearchgate.net The specific coordination mode often depends on the reaction conditions, the nature of the metal ion, and the substituents on the thiourea backbone. mdpi.com In the case of 1-Benzyl-3-phenylthiourea (B182860), a closely related compound, it has been shown to act as a dianionic ligand, coordinating to Pt(II) through both sulfur and nitrogen atoms in a chelating fashion. mdpi.comresearchgate.net It can also act as a mono-anionic ligand, coordinating only through the sulfur atom. mdpi.comresearchgate.net The presence of lone pairs on both sulfur and nitrogen atoms makes them excellent ligating centers. rsc.org
The synthesis of metal complexes with thiourea derivatives is a significant area of research. rsc.org These ligands readily form stable complexes with a variety of transition metals. rsc.org For instance, new Pt(II) complexes have been synthesized by reacting [PtCl2(L-L)] (where L-L can be various phosphine (B1218219) or diamine ligands) with 1-benzyl-3-phenylthiourea in a basic medium. mdpi.comdntb.gov.ua Similarly, copper(I) complexes with aroyl thiourea ligands have been prepared by reacting the ligands with copper(I) bromide in an acidic medium. rsc.org The synthesis of Pd(II) complexes with N-acyl-N,N′-(disubstituted) thioureas and phosphine ligands has also been reported using K2PdCl4 as a starting material. rsc.org Furthermore, Fe(II) catalysts containing acyl thiourea ligands supported on silica (B1680970) nanoparticles have been synthesized. rsc.org The general approach often involves the reaction of a metal salt with the thiourea ligand in a suitable solvent. researchgate.net
Table 1: Examples of Synthesized Metal-Thiourea Complexes
| Metal | Ligand Type | Starting Metal Salt | Reference |
| Pt(II) | 1-Benzyl-3-phenylthiourea | [PtCl2(L-L)] | mdpi.comdntb.gov.ua |
| Cu(I) | Aroyl thiourea | Copper(I) bromide | rsc.org |
| Pd(II) | N-acyl-N,N′-(disubstituted) thiourea | K2PdCl4 | rsc.org |
| Fe(II) | Acyl thiourea on silica nanoparticles | FeCl2 | rsc.org |
| Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Hg(II) | 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea | Metal chlorides | researchgate.net |
Structural Characterization of Metal Complexes
The structural elucidation of metal-thiourea complexes is crucial for understanding their chemical and physical properties. A combination of techniques is typically employed for this purpose.
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of metal complexes. rsc.org For various metal complexes of thiourea derivatives, X-ray crystallography has confirmed the coordination geometry around the metal center. For example, the crystal structure of a Pt(II) complex with N,N-disubstituted-4-chlorobenzoyl thiourea ligands revealed a square-planar coordination geometry with the metal atom bonded to two oxygen and two sulfur atoms in a cis configuration. rsc.org In a Cu(I) complex with an aroyl thiourea ligand, the crystal structure showed a tetrahedral geometry where three coordination sites were occupied by sulfur atoms from the ligands and the fourth by a bromide ion. rsc.org The crystal structure of 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea has also been determined by single-crystal X-ray diffraction. researchgate.net
Spectroscopic methods provide valuable information about the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: In the IR spectrum of free 1-benzyl-3-phenylthiourea, N-H stretching vibrations are observed. mdpi.com Upon complexation with Pt(II), these bands may disappear, and a new band corresponding to the S-C=N stretching vibration appears at a different frequency, indicating coordination through the nitrogen and sulfur atoms. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy are used to characterize the structure of these complexes in solution. mdpi.comdntb.gov.ua Changes in the chemical shifts of the protons and phosphorus atoms upon complexation provide evidence of metal-ligand bonding. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are influenced by the coordination environment. mdpi.com The UV-Vis spectrum of the free ligand 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea has been reported. researchgate.net
Table 2: Spectroscopic Data for a Pt(II) Complex with 1-Benzyl-3-phenylthiourea
| Spectroscopic Technique | Observation in Free Ligand | Observation in Pt(II) Complex | Interpretation | Reference |
| IR Spectroscopy | N-H stretching bands present | N-H bands disappear, new S-C=N band appears | Coordination via N and S atoms | mdpi.com |
| 1H NMR Spectroscopy | Characteristic proton signals | Shifts in proton signals | Evidence of metal-ligand bonding | mdpi.com |
| 31P NMR Spectroscopy | Not applicable | Characteristic phosphorus signals | Confirms coordination of phosphine co-ligands | mdpi.com |
| UV-Vis Spectroscopy | Absorption bands in the UV region | New absorption bands appear | d-d transitions and charge transfer | mdpi.com |
The geometry and stereochemistry of the metal center in thiourea complexes are determined by the coordination number of the metal and the nature of the ligands. For instance, Pt(II) complexes with 1-benzyl-3-phenylthiourea and phosphine or diamine ligands have been found to adopt a square planar geometry. mdpi.comresearchgate.netdntb.gov.ua Computational studies using Density Functional Theory (DFT) have confirmed this geometry, although some distortions may occur due to the trans influence of the sulfur atom. mdpi.comresearchgate.net Copper(I) complexes with thiourea ligands can exhibit trigonal planar or tetrahedral geometries, and in some cases, both coordination environments can coexist in the same complex. nih.gov The crystal structure of a Cu(I) complex with an aroyl thiourea ligand showed a tetrahedral geometry. rsc.org
Catalytic Activity of Metal-Thiourea Complexes (e.g., Enantioselective Reduction of Ketones)
Thiourea derivatives have emerged as a significant class of ligands in coordination chemistry and as organocatalysts in their own right. Their ability to form hydrogen bonds and coordinate with metal centers has led to their application in a variety of catalytic transformations. A particularly notable application is in the enantioselective reduction of prochiral ketones to form chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.
While there is a substantial body of research on the catalytic activity of various thiourea-based compounds, specific studies on the catalytic application of 1-Benzyl-3-(biphenyl-4-yl)thiourea in the enantioselective reduction of ketones are not prominently available in the reviewed scientific literature. However, the catalytic behavior of structurally related thiourea-based ligands and their metal complexes provides a strong basis for understanding the potential catalytic role of this specific compound.
The general mechanism for thiourea-catalyzed enantioselective ketone reduction often involves a bifunctional activation mode. rsc.orgnih.gov In this model, the thiourea moiety acts as a hydrogen-bond donor, activating the electrophilic carbonyl group of the ketone. Simultaneously, a basic functional group elsewhere in the catalyst, often an amine, activates the reducing agent, such as a borane (B79455) derivative. rsc.orgnih.gov This dual activation within a chiral scaffold brings the reactants together in a well-defined spatial arrangement, leading to a highly enantioselective transfer of a hydride to one of the prochiral faces of the ketone.
Metal complexes of thiourea ligands have also demonstrated significant catalytic activity. In these systems, the thiourea ligand can coordinate to a metal center, such as ruthenium, influencing the steric and electronic environment of the metal. nih.gov This modification of the metal's coordination sphere can enhance its catalytic properties for reactions like transfer hydrogenation of ketones.
Research on various N-substituted thiourea derivatives has shown that the nature of the substituents on the thiourea nitrogen atoms plays a crucial role in the catalyst's effectiveness and the enantioselectivity of the reduction. For instance, benzyl-substituted thiourea catalysts have been noted for their effectiveness in the borane reduction of ketones. The presence of bulky and electronically diverse groups, such as the biphenyl (B1667301) and benzyl (B1604629) moieties in This compound , could significantly influence the catalyst's interaction with both the ketone substrate and the reducing agent, potentially leading to high levels of stereocontrol.
The following table summarizes the research findings for the enantioselective reduction of various ketones using different thiourea-based catalysts, illustrating the general effectiveness of this class of compounds. It is important to reiterate that these results are for structurally related compounds and not for This compound itself.
Table 1: Enantioselective Reduction of Ketones using Thiourea-Based Catalysts
| Catalyst | Ketone Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Bifunctional thiourea-amine catalyst | Acetophenone | Catecholborane | Toluene | -46 | 88 | 98 | nih.gov |
| Bifunctional thiourea-amine catalyst | 2-Chloroacetophenone | Catecholborane | Toluene | -46 | 95 | 97 | nih.gov |
| Bifunctional thiourea-amine catalyst | 1-(4-Methoxyphenyl)ethanone | Catecholborane | Toluene | -46 | 91 | 96 | nih.gov |
| Benzyl-substituted thiourea catalyst | Various ketones | Borane | - | - | - | - |
The data clearly indicates that thiourea-based catalysts can achieve high yields and excellent enantioselectivities in the reduction of a range of ketone substrates. The specific conditions, such as temperature and the choice of reducing agent and solvent, are critical for optimizing the catalytic performance. nih.gov While direct experimental data for This compound is lacking, the established principles of thiourea catalysis suggest it could be a promising candidate for such applications, warranting further investigation.
Other Advanced Chemical and Materials Science Applications
Thiourea-Based Chemosensors and Receptors
The ability of the thiourea (B124793) moiety to form strong hydrogen bonds, particularly with anions, has made it a cornerstone in the design of chemosensors and molecular receptors. researchgate.net These sensors are crucial for applications in environmental monitoring, industrial process control, and public health. digitellinc.com
The design of selective thiourea-based sensors hinges on several key principles. The core of the sensor is the thiourea group, whose two N-H protons act as a binding site for anions through hydrogen bonding. researchgate.net The acidity and hydrogen-bonding strength of these protons can be finely tuned by the electronic nature of the substituents on the nitrogen atoms. Attaching electron-withdrawing groups increases the acidity, enhancing binding affinity for anions. acs.org
For practical applications, the thiourea binding site is typically linked to a signaling unit, such as a chromophore or fluorophore. digitellinc.com This design allows the binding event to be translated into a measurable optical or electrochemical signal. The choice of the signaling unit and its electronic coupling to the thiourea receptor determines the sensitivity and selectivity of the sensor. Aromatic substituents, like the benzyl (B1604629) and biphenyl (B1667301) groups in 1-Benzyl-3-(biphenyl-4-yl)thiourea, can enhance the bond with anions and help delocalize charge upon binding or deprotonation, which is key for producing a signal. acs.org The goal is to create a receptor that exhibits a highly selective and noticeable response to a specific target ion.
Table 1: Examples of Thiourea-Based Ion Sensors and Their Target Analytes
| Sensor Type | Target Ion(s) | Sensing Medium | Reference |
|---|---|---|---|
| Colorimetric Thiourea Sensors | Cu²⁺, N₃⁻, I⁻ | DMSO/water | iau.ir |
| Urea (B33335)/Thiourea Receptors | Acetate, Dihydrogen Phosphate (B84403), Fluoride (B91410) | DMSO | nih.govacs.org |
| Naphthyl-Thiourea Receptor | Various anions (F⁻, Cl⁻, CH₃CO₂⁻, etc.) | DMSO | acs.org |
The interaction between a thiourea-based receptor and a target ion can be detected through several mechanisms.
Optical Sensing (UV-Vis and Fluorescence): This is the most common method. acs.org
Colorimetric (UV-Vis): Upon binding an anion, the electronic environment of the attached chromophore changes, leading to a shift in its UV-Vis absorption spectrum. iau.ir This can result in a visible color change, allowing for "naked-eye" detection. iau.ir This change is often caused by deprotonation of the thiourea N-H protons or through-bond electronic effects. nih.govacs.org
Fluorescence: If the signaling unit is a fluorophore, ion binding can either quench or enhance its fluorescence. This "turn-off" or "turn-on" response provides a highly sensitive detection method. researchgate.net The development of fluorescent sensing materials is a rapidly growing field due to the straightforward implementation of sensory systems. acs.org
Electrochemical Sensing: The binding of an ion can also alter the redox properties of the thiourea derivative. These changes can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. mdpi.com For instance, a glassy carbon electrode modified with a thiourea derivative can show enhanced catalytic activity for the oxidation of a target analyte, allowing for its quantitative determination. mdpi.com
Role in Materials Science
The strong intermolecular hydrogen-bonding capabilities of the thiourea unit are leveraged in materials science to construct ordered, functional materials.
The directional and specific nature of hydrogen bonds in thiourea derivatives allows them to act as building blocks for supramolecular assembly. They can self-assemble into long-chain polymers or three-dimensional networks, leading to the formation of gels. These materials are "smart," meaning they can respond to external stimuli. For example, a thiourea-based gel can act as an actuator, changing its shape or volume in response to the presence of specific anions that disrupt the hydrogen-bonding network holding the gel together.
Thiourea and its derivatives are increasingly used to modify and improve the performance of electrode materials in energy storage devices like batteries and capacitors. analis.com.my
Surface Functionalization: Thiourea can be grafted onto the surface of materials like graphite (B72142) felts. frontiersin.org The introduction of nitrogen and sulfur functional groups from thiourea creates active sites that enhance the electrochemical activity and reversibility of redox reactions, for example, in vanadium redox flow batteries. frontiersin.org
Doping of Carbon Materials: Thiourea can serve as a single-source precursor for nitrogen and sulfur co-doping of carbon materials. acs.org For instance, N/S dual-doped porous carbon nanofibers, created via electrospinning and thiourea treatment, have been used as high-performance electrodes for lithium-ion capacitors, delivering high energy density and excellent cycle stability. acs.org
Electrolyte Additives: In lithium-sulfur batteries, thiourea has been used as an electrolyte additive where it serves a dual role: it acts as a redox mediator to overcome the energy barrier for Li₂S activation and simultaneously inhibits the polysulfide shuttle effect, leading to significantly improved battery capacity and cycle life. rsc.org
Table 2: Applications of Thiourea Derivatives in Materials Science
| Application Area | Specific Use | Material/Device | Key Improvement | Reference |
|---|---|---|---|---|
| Energy Storage | Positive Electrode | Vanadium Redox Flow Battery | Improved electro-catalytic activity and reversibility | frontiersin.org |
| Energy Storage | N/S Dual-Doped Nanofibers | Lithium-Ion Capacitors | High energy density and capacitance retention | acs.org |
| Energy Storage | Electrolyte Additive | Lithium-Sulfur Battery | Inhibition of polysulfide shuttle, improved capacity and cycle life | rsc.org |
Thiourea Derivatives as Precursors in Heterocyclic Synthesis
Thiourea and its substituted derivatives are exceptionally versatile and fundamental building blocks in organic synthesis, particularly for the creation of heterocyclic compounds. tandfonline.comresearchgate.net These heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and natural products. researchgate.net The reactivity of the thiourea moiety, with its nucleophilic sulfur and nitrogen atoms, allows it to participate in a wide range of cyclization reactions. nih.gov
Acyl and aroyl thioureas are highly flexible starting materials for synthesizing various heterocycles because they possess two reactive hydrogen atoms on the nitrogen atoms. nih.gov They are considered key reactants for producing industrial chemicals and heterocycles. researchgate.net Thiourea derivatives are well-established precursors for the synthesis of important heterocyclic systems such as 1,3-thiazoles, pyrimidines, and 1,3-quinazolines. nih.gov The synthesis often involves the reaction of the thiourea derivative with a bifunctional electrophile, leading to the formation of the heterocyclic ring.
Table 3: Heterocyclic Systems Synthesized from Thiourea Precursors
| Thiourea Precursor Type | Resulting Heterocycle | General Method | Reference(s) |
|---|---|---|---|
| N-Acyl/Aroyl Thioureas | 1,3-Thiazoles, Pyrimidines | Condensation/Cyclization | nih.gov |
| General Thiourea Derivatives | Fused Five-membered O-heterocycles | Metal/Organo-complex Promoted Synthesis | tandfonline.com |
| Thiourea | N-Glucoside Compounds | Condensation with Monosaccharides | researchgate.netsemanticscholar.org |
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| 1,3-thiazoles | |
| Pyrimidines | |
| 1,3-quinazolines | |
| 2-Amino-4H-chromenes |
Synthesis of Thiazolidinones and Related Systems
Thiourea derivatives are fundamental building blocks for the synthesis of 2-imino-4-thiazolidinones, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities. lookchem.com The conventional and most common strategy to construct the 2-imino-4-thiazolidinone scaffold is through the cyclocondensation reaction of a substituted thiourea with a molecule containing a C2-synthon, such as α-haloacids or their esters. lookchem.comgoogle.com
In a typical reaction, this compound can be reacted with an α-haloacetyl halide, like chloroacetyl chloride, or an α-halo ester, such as ethyl chloroacetate. researchgate.net The reaction is generally carried out in a polar solvent like ethanol (B145695) or acetic acid, often in the presence of a weak base like sodium acetate, which acts as a catalyst and neutralizes the hydrogen halide formed during the reaction. lookchem.comgoogle.com The initial step is the S-alkylation of the thiourea by the halo-compound, followed by an intramolecular cyclization (an attack by one of the nitrogen atoms on the ester or acyl carbonyl group) to yield the final five-membered heterocyclic ring.
When this compound is used as the precursor, the expected product is 3-benzyl-2-(biphenyl-4-ylimino)thiazolidin-4-one. The regioselectivity of the cyclization determines which nitrogen atom of the unsymmetrical thiourea becomes the exocyclic or endocyclic nitrogen in the final product.
Table 1: Proposed Synthesis of 3-benzyl-2-(biphenyl-4-ylimino)thiazolidin-4-one
| Reactant | Reagent | Product |
| This compound | Chloroacetic acid or Ethyl Chloroacetate, Base (e.g., Sodium Acetate) | 3-benzyl-2-(biphenyl-4-ylimino)thiazolidin-4-one |
Preparation of Benzoxazoles and Benzimidazoles
The thiourea moiety is a versatile functional group that can be leveraged to synthesize more complex heterocyclic systems like benzoxazoles and benzimidazoles. These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. bohrium.comnih.gov
Benzoxazoles
The synthesis of 2-substituted benzoxazoles typically involves the condensation of 2-aminophenols with various carbonyl compounds, carboxylic acids, or their derivatives. nih.govorganic-chemistry.org A well-established method for preparing 2-(substituted amino)benzoxazoles from thiourea precursors is through cyclodesulfurization. researchgate.net
For this compound, a plausible synthetic route involves its reaction with a 2-aminophenol (B121084) derivative in the presence of a desulfurizing agent. Common reagents for this transformation include yellow mercuric oxide (HgO) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The reaction likely proceeds through the formation of a reactive carbodiimide (B86325) intermediate from the thiourea, which is then trapped in situ by the hydroxyl and amino groups of the 2-aminophenol, leading to cyclization and formation of the benzoxazole (B165842) ring system with the elimination of a urea byproduct. The resulting product would be a 2-(substituted amino)benzoxazole.
Table 2: Proposed Synthesis of 2-(Benzylamino)benzoxazole Derivative
| Reactant 1 | Reactant 2 | Reagent/Promoter | Proposed Product |
| This compound | 2-Aminophenol | Desulfurizing Agent (e.g., HgO, DCC) | N-Benzyl-N'-(biphenyl-4-yl) substituted 2-aminobenzoxazole |
Benzimidazoles
The construction of the benzimidazole (B57391) ring system is most frequently achieved by the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or other C1 synthons. bohrium.comnih.govorganic-chemistry.org The use of thioureas as precursors for 2-aminobenzimidazoles is also a viable and important method. organic-chemistry.org
The reaction of this compound with an o-phenylenediamine can be promoted by a desulfurizing agent, similar to the benzoxazole synthesis. The process involves the condensation and subsequent cyclization, with the elimination of hydrogen sulfide (B99878) or its equivalent. This method provides access to 1,2-disubstituted benzimidazoles. nih.gov For example, reacting this compound with N-phenyl-o-phenylenediamine could yield a highly substituted benzimidazole derivative. Microwave-assisted synthesis has been shown to be a particularly efficient method for producing 1,2-disubstituted benzimidazoles, often under solvent-free conditions and with short reaction times. nih.gov
Table 3: Proposed Synthesis of a Substituted Benzimidazole
| Reactant 1 | Reactant 2 | Reagent/Promoter | Proposed Product |
| This compound | o-Phenylenediamine | Desulfurizing Agent (e.g., HgO, EDC) | 2-(Benzylamino)-1-(biphenyl-4-yl)-1H-benzo[d]imidazole (or isomer) |
Future Research Directions and Emerging Paradigms
Development of Novel Thiourea (B124793) Architectures for Enhanced Functionality
A primary avenue for future research lies in the rational design and synthesis of novel analogues of 1-Benzyl-3-(biphenyl-4-yl)thiourea to create architectures with enhanced or entirely new functionalities. Thiourea derivatives are recognized for their structural versatility, which allows for the formation of intra- and intermolecular hydrogen bonds crucial for their roles as ligands and catalysts. mdpi.comnih.gov
Future work will likely focus on systematic modifications to the core structure of this compound. This could involve:
Substitution on Aromatic Rings: Introducing various electron-donating or electron-withdrawing groups onto the benzyl (B1604629) or biphenyl (B1667301) rings could fine-tune the electronic properties of the thiourea moiety. This can impact its acidity, hydrogen-bonding strength, and ultimately its catalytic activity. wikipedia.org
Chiral Scaffolds: Incorporating chirality, either by using chiral amines in the synthesis or by attaching chiral auxiliaries, could produce enantiomerically pure versions of the compound. nih.govrsc.org These chiral thioureas are highly sought after for their application in asymmetric catalysis, a cornerstone of modern organic synthesis. nih.gov
Bifunctional Catalysts: A significant trend in organocatalysis is the development of bifunctional catalysts. nih.gov Future designs could integrate a secondary catalytic group (e.g., a tertiary amine, a phosphine (B1218219), or another hydrogen-bond donor) into the this compound framework. Such molecules can activate both the nucleophile and the electrophile in a reaction, often leading to superior reactivity and stereoselectivity.
| Thiourea Architecture | Key Structural Feature | Intended Enhanced Functionality | Relevant Research Area |
|---|---|---|---|
| Chiral Amino Acid-Derived Thioureas | Incorporation of natural or unnatural amino acids. nih.gov | High enantioselectivity in asymmetric reactions. | Asymmetric Catalysis |
| Bis-Thioureas | Two thiourea units linked by a spacer. mdpi.comnih.gov | Enhanced binding affinity, potential for cooperative catalysis. | Supramolecular Chemistry, Catalysis |
| Acylthioureas | An acyl group attached to one of the nitrogen atoms. rsc.orgrsc.org | Versatile ligating ability for metal complexes, modified reactivity. rsc.org | Coordination Chemistry, Materials Science |
| Thioureas with Secondary Functional Groups | Presence of an additional catalytic site (e.g., amine, squaramide). nih.gov | Bifunctional catalysis for complex transformations. | Organocatalysis |
Advanced Mechanistic Studies on Complex Thiourea-Catalyzed Systems
While the hydrogen-bonding ability of thioureas is central to their catalytic function, the precise mechanisms are often complex and substrate-dependent. wikipedia.org Future research on this compound will necessitate advanced mechanistic studies to move beyond simplified models.
Emerging research challenges the traditional view that thiourea catalysis relies solely on double hydrogen-bonding interactions. acs.org For instance, some studies propose that thioureas can act as Brønsted acids, protonating the substrate to form a reactive intermediate. acs.org Other work has uncovered novel roles for thioureas in organophotocatalysis, where they can manipulate the excited-state reactivity of substrates. nih.gov
Future mechanistic investigations for catalysts like this compound would involve a combination of techniques:
Kinetic Studies: Detailed kinetic analysis can help elucidate the rate-determining steps and the roles of different species in the catalytic cycle.
Spectroscopic Analysis: In-situ NMR and IR spectroscopy can provide direct evidence of catalyst-substrate interactions and the formation of key intermediates.
Non-linear Effect Studies: These studies are crucial for understanding the aggregation state of the catalyst and its impact on enantioselectivity in asymmetric reactions.
| Mechanistic Model | Description of Catalyst Role | Key Interaction | Supporting Evidence |
|---|---|---|---|
| Hydrogen Bonding (HB) Model | Catalyst activates an electrophile by forming a double hydrogen bond, increasing its reactivity towards a nucleophile. wikipedia.org | N-H···O=C | NMR titration, X-ray crystallography of catalyst-substrate complexes. |
| Brønsted Acid (BA) Model | Thiourea protonates the substrate (e.g., a dihydropyran) to form a reactive oxacarbenium ion. acs.org | N-H···Substrate → [Substrate-H]+ | Deuterium labeling experiments, computational analysis of transition states. acs.org |
| Photocatalysis Model | Catalyst influences the excited-state properties of a substrate, enabling photochemical reactions. nih.gov | Catalyst-substrate excited-state interactions. | Luminescence quenching, lifetime measurements, quantum yield studies. nih.gov |
| Cooperative Catalysis | Thiourea works in synergy with another catalyst (e.g., a halogen bond donor) to enhance reactivity. chemrxiv.org | Multiple non-covalent interactions. | Synergistic effects observed in reaction rates, computational modeling. chemrxiv.org |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is a powerful paradigm that will undoubtedly shape the future of thiourea research. nih.govresearchgate.net In silico studies, particularly those employing Density Functional Theory (DFT), can provide profound insights into catalyst-substrate interactions, transition state energies, and reaction pathways. chemrxiv.orgacs.org This computational-led approach accelerates the discovery of novel catalysts by predicting which structures are most likely to be successful for a given transformation, thereby minimizing the time and resources spent on trial-and-error synthesis. nih.govacs.org
For this compound, this integrated strategy could be applied to:
Virtual Screening: Computationally screen a library of virtual derivatives to identify candidates with optimal properties for a specific catalytic application before committing to their synthesis.
Mechanism Elucidation: Model different potential reaction pathways to determine the most energetically favorable route, providing a theoretical framework to interpret experimental results. acs.orgchemrxiv.org
Rational Optimization: Use computational insights to guide the modification of the catalyst scaffold to enhance its activity and selectivity in a rational, targeted manner. nih.gov
Exploration of New Application Areas in Sustainable Chemistry
The principles of green chemistry increasingly guide modern research, and thiourea derivatives are well-positioned to contribute significantly in this area. wikipedia.org Their metal-free nature, operational stability, and ability to function under mild conditions make them attractive alternatives to traditional metal-based catalysts. wikipedia.org
Future research on this compound and its derivatives could target novel applications in sustainable chemistry, including:
Polymer Chemistry: Thioureas have been investigated as components of redox initiator systems for polymerization, offering a pathway to cure materials like dental composites under mild conditions. mdpi.com Exploring the efficacy of this compound in such systems could open new avenues in materials science.
Environmental Applications: The ability of the thiourea group to coordinate with metals suggests potential applications in environmental remediation, such as in the development of sensors for toxic heavy metals like mercury. nih.gov
Corrosion Inhibition: Thiourea derivatives have shown promise as corrosion inhibitors for steel in acidic environments, an application with significant economic and environmental implications. chemicalbook.com The specific structure of this compound, with its multiple aromatic rings, could enhance surface coverage and protective efficiency.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for catalysis, materials science, and sustainable chemical innovation.
Q & A
Q. What are the standard synthetic protocols for 1-Benzyl-3-(biphenyl-4-yl)thiourea?
The compound is typically synthesized via nucleophilic addition between benzyl isothiocyanate and biphenyl-4-ylamine. A common method involves dissolving 1,1’-thiocarbonyldiimidazole (TCDI) in dry CH₂Cl₂, followed by addition of the amine under inert conditions. The reaction is monitored via TLC until completion, after which the product is isolated through dilution, washing with water, drying over Na₂SO₄, and purification via medium-pressure liquid chromatography (MPLC) or recrystallization . Alternative routes may employ benzoyl chloride derivatives in 1,4-dioxane under reflux .
Q. How is this compound characterized post-synthesis?
Characterization involves a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm structural integrity by comparing chemical shifts with computational predictions (e.g., B3LYP/6-31G* level) .
- Mass spectrometry (ESI-MS/HRMS) : Validate molecular weight and fragmentation patterns .
- IR spectroscopy : Identify thiourea-specific vibrations (e.g., ν(N–H) ~3300 cm⁻¹, ν(C=S) ~1250 cm⁻¹) and compare with experimental data to confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
Due to thiourea’s toxicity and potential carcinogenicity, researchers should:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
- Store the compound in airtight containers away from strong acids (e.g., HNO₃) to prevent violent reactions.
- Dispose of waste via approved hazardous material protocols, as thiourea derivatives can persist in aquatic environments .
Advanced Research Questions
Q. How can researchers design experiments to study metal coordination with this thiourea derivative?
To investigate coordination chemistry:
- Synthesize copper(I) or other transition metal complexes by reacting the thiourea ligand with metal precursors (e.g., Mesitylcopper(I)) in anhydrous THF under inert conditions. Monitor reaction progress via ¹H NMR .
- Characterize complexes via X-ray crystallography (using programs like SHELXL or OLEX2 for refinement) and compare bond lengths/angles to computational models (e.g., AIM analysis) .
- Validate electronic transitions via UV-Vis spectroscopy and correlate with HOMO-LUMO gaps calculated via DFT .
Q. What computational strategies resolve discrepancies between experimental and theoretical spectral data?
Discrepancies in IR/Raman or electronic spectra can be addressed by:
- Performing natural bond orbital (NBO) and atoms in molecules (AIM) analyses to refine electron density distributions.
- Comparing experimental UV-Vis spectra (e.g., λmax in methanol) with time-dependent DFT (TD-DFT) simulations to identify charge-transfer transitions .
- Adjusting solvent effects (PCM models) or basis sets (e.g., 6-311++G**) in computational workflows to improve agreement .
Q. How do researchers analyze conflicting reports on the biological activity of this compound?
Contradictions in bioactivity (e.g., antifungal vs. antithyroid effects) may arise from:
- Purity variations : Re-test the compound using HPLC and re-evaluate bioassays (e.g., MIC for antimicrobial activity) .
- Structural analogs : Compare activity with derivatives like 1-Benzyl-3-phenylthiourea to isolate substituent effects .
- Mechanistic studies : Use fluorescence quenching or molecular docking to assess target binding (e.g., enzyme active sites) .
Q. What methodologies assess the environmental impact of this compound?
To evaluate ecological risks:
- Conduct sorption studies using polymer-thiourea composites to measure phosphate or heavy metal binding efficiency (e.g., via ICP-MS) .
- Perform aquatic toxicity assays on model organisms (e.g., Daphnia magna) under OECD guidelines to determine LC₅₀ values .
- Analyze degradation pathways via LC-MS to identify persistent metabolites .
Methodological Notes
- Crystallography : Use SHELXTL or OLEX2 for structure refinement, ensuring high-resolution data (<1.0 Å) to minimize R-factor discrepancies .
- Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) in public repositories for cross-validation.
- Ethical Compliance : Adhere to institutional biosafety protocols for in vivo studies involving thiourea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
